1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole
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Overview
Description
1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromobenzoyl group, a dimethyl group, and a nitrophenylsulfanyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the bromobenzoyl group: This step involves the acylation of the pyrazole ring with 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the nitrophenylsulfanyl group: This can be done by reacting the intermediate with 2-nitrophenylsulfanyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, while the nitrophenylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target proteins and affect various biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole include:
1-(4-bromobenzoyl)-1,3-dicyclohexylurea: This compound also contains a bromobenzoyl group but differs in the presence of a urea moiety.
1-(4-bromobenzoyl)-4-phenylpiperazine: This compound has a piperazine ring instead of a pyrazole ring.
1-(4-bromobenzoyl)-3,4,5,6-tetrahydrocyclopenta(d)imidazole-2(1H)-thione: This compound contains a cyclopentaimidazole ring and a thione group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-bromophenyl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c1-11-17(26-16-6-4-3-5-15(16)22(24)25)12(2)21(20-11)18(23)13-7-9-14(19)10-8-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCCHCVDWCAJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Br)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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